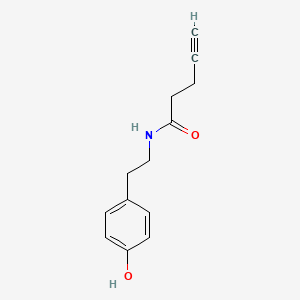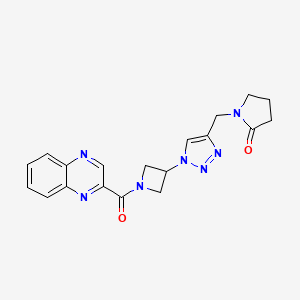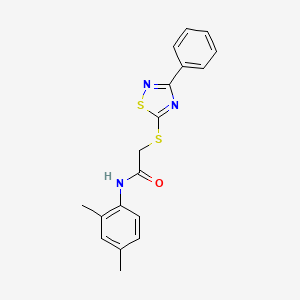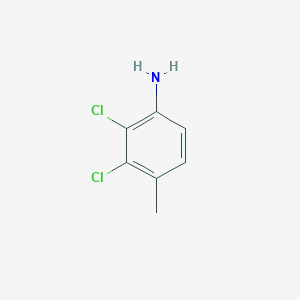![molecular formula C16H21N5O4 B2929457 3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396810-33-5](/img/structure/B2929457.png)
3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H21N5O4 and its molecular weight is 347.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Chemistry and Synthesis
A study by Fülöp, Szakonyi, Bernáth, and Sohár (1997) focused on the synthesis of unsubstituted and benzyl-substituted derivatives of cyclopenta[d]pyrimidine-2,4-diones. This research highlights the reactivity of such compounds, demonstrating the potential for synthesizing complex heterocyclic structures with medicinal chemistry applications (Fülöp et al., 1997).
Antibacterial and Antifungal Activities
Aksinenko et al. (2016) synthesized a series of bis(trifluoromethyl)pyrimido[4,5-d]pyrimidine-2,4-diones, evaluating their antibacterial and antifungal activities. This study suggests the potential of these compounds in developing new antimicrobial agents (Aksinenko et al., 2016).
Cyclization Reactions and Pyrrole Synthesis
Research by Klappa, Rich, and McNeill (2002) involved the synthesis of pyrroles from the condensation of 1,3-diones, which includes compounds similar to 3-cyclopentyl-7-[(1,4-dioxan-2-ylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. This demonstrates the relevance of such compounds in creating pyrrole-based structures, important in various chemical synthesis applications (Klappa et al., 2002).
Supramolecular Chemistry and Ligand Synthesis
Fonari et al. (2004) synthesized novel pyrimidine derivatives for use as ligands in co-crystallization with crown ethers, forming hydrogen-bonded supramolecular assemblies. This research underscores the utility of such compounds in the field of supramolecular chemistry, with potential applications in material science and molecular recognition (Fonari et al., 2004).
Antioxidant Activity
Kononevich et al. (2014) synthesized new 7-thio derivatives of cyclopenta[d]pyrimidine-2,4-diones, including variants structurally related to the compound . They tested these compounds for antioxidant activity, indicating the potential of these derivatives in oxidative stress-related research (Kononevich et al., 2014).
Cytotoxic Activity Screening
Mieczkowski et al. (2016) presented an approach to synthesizing oxazolo[3,2-f]pyrimidine-5,7-dione scaffolds, which are structurally related to the compound . They tested the synthesized products for cytotoxic effects on various cancer cell lines, demonstrating the relevance of these compounds in cancer research (Mieczkowski et al., 2016).
Anti-Human Cytomegalovirus Activity
Revankar et al. (1998) synthesized acyclonucleosides and acyclonucleotides derived from a guanine analogue structurally related to the compound of interest. These were tested for anti-human cytomegalovirus activity, showing potential for antiviral drug development (Revankar et al., 1998).
特性
IUPAC Name |
6-cyclopentyl-2-(1,4-dioxan-2-ylmethylamino)-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O4/c22-14-12-8-18-15(17-7-11-9-24-5-6-25-11)19-13(12)20-16(23)21(14)10-3-1-2-4-10/h8,10-11H,1-7,9H2,(H2,17,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGZJHOZUXXPJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=O)C3=CN=C(N=C3NC2=O)NCC4COCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Bromophenyl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2929383.png)


![N'3-[6-methyl-4-(trifluoromethyl)-2-pyridyl]-5-chloro-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B2929387.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2929391.png)
![N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-morpholinecarboxamide](/img/structure/B2929393.png)
![6-benzyl-5-((4-fluorobenzyl)thio)-1-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2929395.png)


